molecular formula C12H18O3 B7874444 2-(3,4-Dimethoxyphenyl)-2-butanol

2-(3,4-Dimethoxyphenyl)-2-butanol

Cat. No.: B7874444
M. Wt: 210.27 g/mol
InChI Key: OLZTVISZESDKTH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-butanol is a secondary alcohol characterized by a 3,4-dimethoxyphenyl group attached to the second carbon of a butanol backbone. The 3,4-dimethoxy substitution pattern is a recurring motif in bioactive molecules, often associated with antioxidant, enzyme inhibitory, and pharmaceutical activities . The alcohol functional group may enhance hydrogen bonding capacity, influencing solubility and interactions in biological systems compared to ketone-based analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-5-12(2,13)9-6-7-10(14-3)11(8-9)15-4/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZTVISZESDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Grignard reaction enables carbon-carbon bond formation between organomagnesium reagents and carbonyl compounds. For 2-(3,4-dimethoxyphenyl)-2-butanol, 3,4-dimethoxypropiophenone reacts with methylmagnesium bromide to form the tertiary alcohol intermediate, which is subsequently protonated to yield the target secondary alcohol.

Experimental Procedure

  • Substrate Preparation : 3,4-Dimethoxypropiophenone is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with propionyl chloride in the presence of AlCl₃.

  • Grignard Reaction :

    • 3,4-Dimethoxypropiophenone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

    • Methylmagnesium bromide (12 mmol, 1.2 eq) is added dropwise at 0°C under nitrogen.

    • The mixture is refluxed for 4 h, quenched with saturated NH₄Cl, and extracted with ethyl acetate.

    • The organic layer is dried (Na₂SO₄) and concentrated to yield crude tertiary alcohol.

  • Acid-Catalyzed Rearrangement :

    • The tertiary alcohol is treated with dilute HCl (10%) at 60°C for 2 h to isomerize to this compound.

Yield and Optimization

  • Yield : 75–85% after purification by column chromatography.

  • Key Factors :

    • Excess Grignard reagent ensures complete ketone conversion.

    • Acidic workup prevents β-elimination, preserving alcohol integrity.

Reduction of 3,4-Dimethoxybutyrophenone

Sodium Borohydride (NaBH₄) Reduction

3,4-Dimethoxybutyrophenone is reduced to the secondary alcohol using NaBH₄ in ethanol. This method is advantageous for its mild conditions and operational simplicity.

Protocol

  • Substrate Synthesis :

    • 3,4-Dimethoxybutyrophenone is prepared via Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with butan-2-one under basic conditions.

  • Reduction :

    • 3,4-Dimethoxybutyrophenone (5 mmol) is dissolved in ethanol (20 mL).

    • NaBH₄ (6 mmol) is added portion-wise at 0°C.

    • The reaction is stirred for 3 h, quenched with water, and extracted with dichloromethane.

    • The organic phase is dried and concentrated to afford the alcohol.

Performance Metrics

  • Yield : 80–92% after recrystallization from ethanol.

  • Advantages :

    • No requirement for anhydrous conditions.

    • Minimal byproduct formation due to selective ketone reduction.

Hydrolysis of 2-(3,4-Dimethoxyphenyl)-2-Butyl Halides

SN2 Mechanism with Alkaline Hydroxide

Secondary alkyl halides, such as 2-(3,4-dimethoxyphenyl)-2-butyl bromide, undergo hydrolysis in aqueous NaOH to yield the corresponding alcohol.

Synthesis of Halide Precursor

  • Radical Addition :

    • 1,2-Dimethoxy-4'-(2-methylpropenyl)benzene reacts with HBr in hexane at 80°C to form 4-(1-bromo-2-methylpropyl)-1,2-dimethoxybenzene.

  • Hydrolysis :

    • The bromide (10 mmol) is refluxed with 10% NaOH (30 mL) in ethanol for 6 h.

    • The mixture is neutralized with HCl, extracted with ethyl acetate, and purified via distillation.

Efficiency and Challenges

  • Yield : 65–79%.

  • Limitations :

    • Competing elimination reactions may reduce yield.

    • Requires high-purity halide precursors to avoid side products.

Adaptation of Patent Synthesis Route

Isomerization and Hydrolysis

A patent describing the synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile can be adapted to produce the alcohol via intermediate hydrolysis.

Key Steps

  • Methoxylation :

    • 4-(2-Methacrylic)-1,2-dihydroxybenzene is methylated with methyl sulfate and NaOH to form 1,2-dimethoxy-4'-(2-methacrylic)benzene (yield: 94%).

  • Isomerization :

    • The methacrylate derivative is isomerized in n-butanol with KOH and PEG-400 to 1,2-dimethoxy-4'-(2-methylpropenyl)benzene.

  • Bromination and Hydrolysis :

    • Radical HBr addition yields 4-(1-bromo-2-methylpropyl)-1,2-dimethoxybenzene, which is hydrolyzed to the alcohol under basic conditions.

Industrial Applicability

  • Advantages :

    • Utilizes cost-effective byproducts from benzofuranol production.

    • Scalable with total yields up to 79%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ComplexityScalability
Grignard Addition3,4-DimethoxypropiophenoneMeMgBr, HCl75–85ModerateLaboratory
Ketone Reduction3,4-DimethoxybutyrophenoneNaBH₄80–92LowBoth
Halide Hydrolysis2-(3,4-Dimethoxyphenyl)-2-butyl bromideNaOH65–79HighIndustrial
Patent Route Adaptation4-(2-Methacrylic)-1,2-dihydroxybenzeneHBr, KOH65–79HighIndustrial

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 2-(3,4-dimethoxyphenyl)butane .

Scientific Research Applications

Drug Development

2-(3,4-Dimethoxyphenyl)-2-butanol has been identified as a potential lead compound in drug development, particularly for conditions requiring modulation of sphingomyelinase activity. Recent studies have highlighted its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in various pathological conditions, including neurodegenerative diseases and cancer .

Case Study:
A high-throughput screening identified this compound as a promising candidate for nSMase2 inhibition. Subsequent optimization efforts have focused on enhancing its efficacy and selectivity, demonstrating its potential as a therapeutic agent .

Reaction Mechanisms

The compound serves as a versatile intermediate in organic synthesis, particularly in the Mitsunobu reaction, which is widely utilized for the formation of carbon-heteroatom bonds. Its structural features allow for the development of various derivatives that can be further explored for biological activity .

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Mitsunobu Reaction1:1:1 (Reagent A: Reagent B: DBU)85
Nucleophilic SubstitutionAcetonitrile, reflux78

Analytical Techniques

The characterization of this compound involves various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for determining the purity and structural integrity of the compound during synthesis and application phases .

Toxicity Studies

Research into the aquatic toxicity of compounds related to this compound has been conducted to assess their environmental impact. Preliminary analyses suggest that derivatives exhibit varying degrees of toxicity, which is crucial for evaluating their safety in ecological contexts .

Case Study:
A dataset analysis indicated that certain derivatives showed significant toxicity towards aquatic organisms, prompting further investigation into their environmental fate and effects .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,4-dimethoxyphenyl)-2-butanol with key analogs from the evidence, focusing on molecular features, physical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Group Key Features/Activities Reference
This compound* C₁₂H₁₈O₃ ~210.27 Secondary alcohol Hypothesized antioxidant/biological activity
4-(3,4-Dimethoxyphenyl)butan-2-one C₁₂H₁₆O₃ 208.25 Ketone α-Veratrylpropanone; used in flavor/fragrance
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Ketone Pharmaceutical intermediate
1-(3,4-Dimethoxyphenyl)-2-butanone C₁₂H₁₆O₃ 208.25 Ketone NSC 78466; veratrylpropanone derivative
(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) C₂₆H₂₈O₆ 460.50 Cyclopentanone derivative Potent antioxidant, tyrosinase inhibitor, non-toxic to lung cells
2,3-Dimethyl-2-butanol C₆H₁₄O 102.17 Tertiary alcohol mp: -14°C; hazardous (flammable)

*Hypothetical data inferred from analogs.

Key Observations:

Functional Group Impact: Alcohol vs. Ketone: Alcohols like this compound may exhibit higher boiling points and solubility in polar solvents compared to ketone analogs (e.g., 4-(3,4-dimethoxyphenyl)butan-2-one) due to hydrogen bonding . Biological Activity: Ketones such as compound 3e (cyclopentanone derivative) demonstrate strong antioxidant and tyrosinase inhibition, suggesting that the dimethoxyphenyl group enhances radical scavenging. The alcohol group in the target compound could similarly contribute to ACE inhibition, as seen in hydroxyl-containing analogs like compound 3d .

Substitution Patterns: The position of the dimethoxyphenyl group influences activity. Cyclopentanone/cyclohexanone derivatives (e.g., 3e) show enhanced tyrosinase and HIV-1 protease inhibition compared to linear ketones, highlighting the role of ring systems in activity .

Aliphatic alcohols like 2,3-dimethyl-2-butanol are classified as hazardous due to flammability, but aromatic alcohols may have different safety profiles .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-butanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a butanol backbone with a dimethoxyphenyl group, which is known to influence its biological activity. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the compound, making it suitable for various therapeutic applications.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Mechanism
Compound A12.8Inhibition of NO production in RAW264.7 cells
Compound B15.5Suppression of TNF-α release
This compoundTBDTBD

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Preliminary results indicate that this compound effectively reduces oxidative stress by scavenging free radicals.

Table 2: Antioxidant Activity Assay Results

Concentration (µg/mL)% Inhibition
2530
5050
10075

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.

Case Study: Anticancer Effects on HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy groups or the butanol chain may enhance its biological activity or reduce toxicity.

Table 3: SAR Insights

ModificationEffect on Activity
Increased methoxy substitutionEnhanced anti-inflammatory activity
Altered butanol chain lengthReduced cytotoxicity in normal cells

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